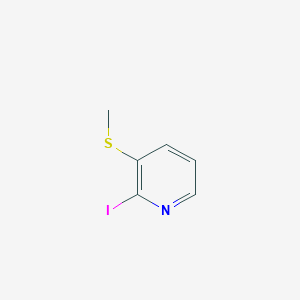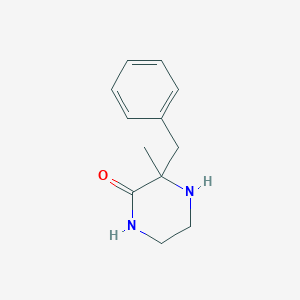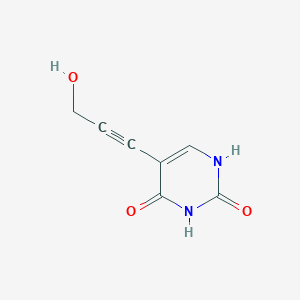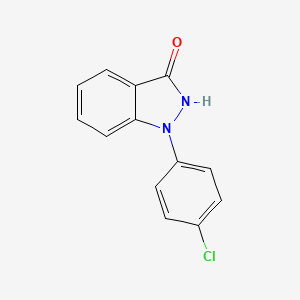![molecular formula C12H13ClN2OS B13877636 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine](/img/structure/B13877636.png)
4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine is a chemical compound with the molecular formula C12H13ClN2OS and a molecular weight of 268.76 g/mol It is characterized by the presence of a morpholine ring substituted with a 2-chloro-5-isothiocyanatophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine typically involves the reaction of 2-chloro-5-isothiocyanatobenzyl chloride with morpholine under controlled conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as alkoxides or thiolates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For nucleophilic substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include thiourea derivatives, sulfoxides, sulfones, and substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets include amino acid residues such as lysine, cysteine, and histidine .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]piperidine
- 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]thiomorpholine
- 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]pyrrolidine
Propiedades
Fórmula molecular |
C12H13ClN2OS |
|---|---|
Peso molecular |
268.76 g/mol |
Nombre IUPAC |
4-[(2-chloro-5-isothiocyanatophenyl)methyl]morpholine |
InChI |
InChI=1S/C12H13ClN2OS/c13-12-2-1-11(14-9-17)7-10(12)8-15-3-5-16-6-4-15/h1-2,7H,3-6,8H2 |
Clave InChI |
JOFOYKDAJQXIOE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=C(C=CC(=C2)N=C=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)
![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)


![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)







